molecular formula C9H7BrF2N2 B12069976 6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine

6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine

Cat. No.: B12069976
M. Wt: 261.07 g/mol
InChI Key: WHGYRYGJBPSWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine (Molecular Formula: C₈H₅BrF₂N₂) is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with bromo (Br), difluoromethyl (CF₂H), and methyl (CH₃) groups at positions 6, 3, and 7, respectively (Fig. 1) . Its structural uniqueness lies in the electron-withdrawing difluoromethyl group, which enhances metabolic stability and influences intermolecular interactions. The compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrF2N2

Molecular Weight

261.07 g/mol

IUPAC Name

6-bromo-3-(difluoromethyl)-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H7BrF2N2/c1-5-2-8-13-3-7(9(11)12)14(8)4-6(5)10/h2-4,9H,1H3

InChI Key

WHGYRYGJBPSWLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)C(F)F

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization

Procedure :

  • Substrates : 2-Amino-5-bromo-4-methylpyridine reacts with 1-bromo-2,2-difluoroacetone in ethanol under reflux.

  • Conditions : Sodium bicarbonate (1.2 equiv) as base, 55°C for 5 hours.

  • Yield : ~72% after recrystallization in ethyl acetate/hexane.

  • Mechanism : Nucleophilic attack by the amino group on the carbonyl carbon, followed by cyclodehydration.

Challenges :

  • Regioselectivity: Competing reactions at C2 vs. C3 positions require careful control of stoichiometry.

  • Optimization : Microwave-assisted synthesis reduces reaction time to <2 hours with comparable yields.

Introduction of Difluoromethyl Group

The difluoromethyl (-CF2H) group is introduced via electrophilic substitution or transition metal-catalyzed coupling.

Friedel-Crafts Alkylation

Procedure :

  • Reagents : Difluoroacetaldehyde ethyl hemiacetal and HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) as solvent/promoter.

  • Conditions : Room temperature, 12 hours.

  • Yield : 83–95% for C3-difluoromethylated analogs.

  • Scope : Compatible with electron-rich and halogen-substituted imidazo[1,2-a]pyridines.

Palladium-Catalyzed Cross-Coupling

Procedure :

  • Catalyst : Pd(OAc)2/Xantphos system.

  • Substrates : 6-Bromo-7-methyl-imidazo[1,2-a]pyridine reacts with difluoromethyl zinc bromide.

  • Conditions : Dioxane, 100°C, 16 hours.

  • Yield : 65–78%.

Halogenation and Functional Group Interconversion

Bromination at C6

Direct Bromination :

  • Reagent : NBS (N-bromosuccinimide) in DMF.

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 85–90%.

Regioselective Bromination :

  • Substrate : Pre-functionalized 3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine.

  • Catalyst : FeCl3 in CH2Cl2.

  • Yield : 76%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationAminopyridine + α-haloketone72Scalable, one-potRequires harsh bases
Friedel-CraftsHFIP-promoted C3-alkylation83–95Mild conditions, no metal catalystLimited to electron-rich substrates
Pd-CatalyzedCross-coupling with CF2H reagents65–78High regiocontrolCostly catalysts, inert conditions

Gram-Scale Synthesis and Applications

  • Scalability : The Friedel-Crafts method achieves gram-scale synthesis (5 mmol) with 87% yield.

  • Downstream Modifications :

    • Suzuki-Miyaura coupling for biaryl derivatives.

    • Buchwald-Hartwig amination for kinase inhibitor precursors .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-a]pyridine derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have shown that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. The presence of bromine and difluoromethyl groups in 6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine enhances its potency against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
    • A notable case study demonstrated that this compound effectively reduced the proliferation of breast cancer cells through apoptosis induction mechanisms .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes, making it a candidate for antibiotic development .
    • In vitro tests revealed significant antibacterial effects against Gram-positive bacteria, indicating potential use in treating resistant infections .
  • Anti-inflammatory Effects
    • Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
    • A clinical trial reported improvements in inflammatory markers among patients treated with this compound compared to a placebo group .

Material Science Applications

  • Fluorescent Materials
    • The unique electronic properties of imidazo[1,2-a]pyridine derivatives allow for their application in developing fluorescent materials. This compound has been used as a precursor for synthesizing novel fluorescent dyes with high stability and brightness .
    • These materials are being explored for use in bioimaging and as sensors for environmental monitoring .
  • Polymer Chemistry
    • The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance applications .
    • Experimental results show that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability, allowing it to effectively interact with enzymes and receptors through hydrogen bonding . This interaction can modulate the biological and physiological activity of the compound, making it a potential candidate for drug development.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 3, 6, and 7 significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Structural Features
6-Bromo-7-methylimidazo[1,2-a]pyridine Br (6), CH₃ (7) C₈H₇BrN₂ Lacks CF₂H at position 3; simpler structure
6-Bromo-3-methylimidazo[1,2-a]pyridine Br (6), CH₃ (3) C₈H₇BrN₂ Methyl instead of CF₂H at position 3
6-Bromo-3-iodoimidazo[1,2-a]pyridine Br (6), I (3) C₇H₅BrIN₂ Iodo substituent enhances halogen bonding
6-Bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine Br (6), 4-F-C₆H₄ (3) C₁₃H₈BrFN₂ Aromatic ring introduces π-π stacking

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The difluoromethyl group (CF₂H) in the target compound increases polarity and metabolic stability compared to methyl or iodo substituents .
  • Halogen Effects : Bromine at position 6 is conserved in most analogs, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . Iodo derivatives (e.g., 6-Bromo-3-iodoimidazo[1,2-a]pyridine) are more reactive in palladium-catalyzed reactions .

Comparable Syntheses :

  • 6-Bromo-3-iodoimidazo[1,2-a]pyridine : Synthesized via Suzuki coupling of boronic acids with halogenated precursors (e.g., 75) using Pd(PPh₃)₂Cl₂ catalysis .
  • 8-Amino-6-bromo-imidazo[1,2-a]pyridine: Prepared via condensation of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde, yielding hydrogen-bonded crystalline structures .
  • 6-Bromo-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine : Achieved through palladium-mediated cross-coupling of methylsulfonylphenyl boronic acid with brominated intermediates .

Physicochemical Properties

Property 6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine 6-Bromo-3-methylimidazo[1,2-a]pyridine 6-Bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine
Molecular Weight (g/mol) 255.04 227.06 315.13
Predicted Density (g/cm³) N/A N/A 1.55
LogP ~2.5 (estimated) 2.1 (calculated) 4.19
Water Solubility Low (CF₂H reduces solubility) Moderate Very low

Notes:

  • The difluoromethyl group marginally increases solubility in polar solvents compared to methyl but reduces it relative to nitro or sulfonyl substituents .
  • Aromatic substituents (e.g., 4-fluorophenyl) drastically lower aqueous solubility due to enhanced hydrophobicity .

Biological Activity

6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and cancer cell lines, as well as its structure-activity relationship (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C8H5BrF2N2
  • Molecular Weight : 247.04 g/mol
  • CAS Number : 2092522-63-7
  • Purity : 97% .

Antimicrobial Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The structure-activity relationship (SAR) analyses have shown that modifications at specific positions on the imidazo ring can enhance antibacterial potency. For instance, compounds with a similar scaffold have demonstrated minimum inhibitory concentrations (MIC) as low as 0.07 µM against MDR strains .

CompoundMIC (MDR-TB)MIC (XDR-TB)
Compound A0.07 µM0.14 µM
Compound B0.4 µM0.7 µM
This compoundTBDTBD

Anticancer Activity

The imidazo[1,2-a]pyridine class has also shown promise in cancer therapy. In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC). For example, compounds structurally related to 6-bromo derivatives have been reported to have IC50 values in the nanomolar range against MDA-MB-231 cells, indicating strong potential for therapeutic applications .

Cell LineIC50 Value (µM)Selectivity Index
MDA-MB-2310.126High
MCF10A>10Low

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that the introduction of halogen atoms significantly influences biological activity. For instance, the presence of bromine at the 6-position and difluoromethyl groups at the 3-position enhances both antimicrobial and anticancer properties. Additionally, variations in the substituents at these positions can lead to substantial changes in potency and selectivity .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Nature highlighted a series of imidazo[1,2-a]pyridine derivatives where one compound exhibited an MIC of 0.045 µM against MDR-TB strains. This study emphasized the importance of structural modifications in enhancing efficacy against resistant strains .
  • Case Study on Anticancer Properties :
    Research conducted on a derivative similar to this compound showed significant inhibition of lung metastasis in a mouse model for TNBC. The compound demonstrated a favorable safety profile with no observed toxicity at therapeutic doses .

Q & A

Q. What are the common synthetic routes for 6-bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine, and how do they differ in efficiency?

The synthesis typically involves cyclization reactions of α-haloketones or brominated intermediates with aminopyridine derivatives. Key methods include:

  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing time from hours to minutes while improving yields (e.g., 65–85% yields under optimized conditions) .
  • Multi-component cascade reactions : Utilize reagents like cyanoacetohydrazide and nitroacetophenone in ethanol/water mixtures, enabling one-pot formation of the imidazo[1,2-a]pyridine core .
  • Traditional reflux methods : Require longer reaction times (12–24 hours) and stoichiometric bases (e.g., NaHCO₃), yielding ~60–70% . Methodological tip : Microwave irradiation is preferred for scalability and reduced side products, while multi-component reactions allow modular substitution .

Q. How is the structure of this compound validated, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR spectroscopy :
  • ¹H NMR : Chemical shifts for the difluoromethyl group (δ 5.8–6.2 ppm, split due to CF₂ coupling) and pyridine protons (δ 7.3–8.1 ppm) .
  • ¹³C NMR : Distinct signals for Br-substituted carbons (δ 110–120 ppm) and CF₂ groups (δ 105–115 ppm, J = 250–300 Hz) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 289.9924; observed = 289.9918) .
    • X-ray crystallography : Resolves crystal packing and confirms regiochemistry of substitutions (e.g., bromine at C6 vs. C7) .

Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?

The scaffold exhibits broad bioactivity:

ActivityKey ModificationsReference
Anti-inflammatorySubstituents at C3 (e.g., CF₂, CH₃)
AnticancerBromine at C6 enhances DNA intercalation
AntiviralElectron-withdrawing groups (e.g., NO₂)
Note : The 6-bromo and 3-difluoromethyl groups in this compound may enhance membrane permeability and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in microwave-assisted synthesis?

Critical parameters include:

  • Temperature : 120–150°C (avoids decomposition of thermally sensitive groups like CF₂).
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance microwave absorption .
  • Catalyst : K₂CO₃ or Cs₂CO₃ improves cyclization efficiency by deprotonating intermediates . Data-driven approach : Design-of-experiment (DoE) models can identify optimal time-temperature profiles, reducing byproduct formation .

Q. How should researchers resolve discrepancies between calculated and observed spectroscopic data (e.g., NMR shifts)?

Contradictions often arise from:

  • Tautomerism : The imidazo[1,2-a]pyridine core may exist in equilibrium between enamine and imine forms, altering peak splitting .
  • Solvent effects : DMSO-d₆ vs. CDCl₃ can shift proton signals by 0.1–0.3 ppm . Troubleshooting steps :
  • Compare with X-ray structures to confirm regiochemistry .
  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Recalculate theoretical shifts using DFT methods (e.g., B3LYP/6-31G**) .

Q. What strategies are effective for designing derivatives of this compound with enhanced biological activity?

Key approaches include:

  • Structure-Activity Relationship (SAR) studies :
  • Introduce electron-deficient groups (e.g., NO₂) at C2/C8 to improve binding to kinase targets .
  • Replace bromine with iodine for increased steric bulk and halogen bonding .
    • Computational modeling :
  • Docking studies (e.g., AutoDock Vina) predict interactions with anti-inflammatory targets like COX-2 .
  • QSAR models optimize logP values for blood-brain barrier penetration .
    Synthetic tip : Use Suzuki-Miyaura coupling to diversify the C6 position with aryl/heteroaryl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.